

# 14-Deoxy-12-hydroxyandrographolide in antiviral research

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## Compound of Interest

Compound Name:	14-Deoxy-12-hydroxyandrographolide
Cat. No.:	B15602149

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An in-depth exploration of 14-Deoxy-11,12-didehydroandrographolide (DAP), a significant bioactive diterpenoid derived from the medicinal plant *Andrographis paniculata*, reveals its potent and broad-spectrum antiviral capabilities. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of its antiviral applications, detailing its mechanisms of action against various viruses, quantitative efficacy data, and standardized protocols for in vitro evaluation.

## Application Notes

14-Deoxy-11,12-didehydroandrographolide, often abbreviated as DAP, has emerged as a compound of interest in antiviral research due to its multifaceted mechanisms that target both viral and host factors. It is a major analogue of andrographolide and has been investigated for its efficacy against a range of viruses, including influenza A virus (IAV), Human Immunodeficiency Virus (HIV), and Herpes Simplex Virus (HSV).<sup>[1][2][3]</sup> In silico studies also suggest its potential as an inhibitor of SARS-CoV-2 viral proteins.<sup>[4][5]</sup>

The primary antiviral mechanisms of DAP include the direct inhibition of viral replication machinery and the modulation of host immune and cellular pathways to suppress the viral life cycle and mitigate virus-induced pathology.<sup>[1][6]</sup> A key advantage is its dual action as both an antiviral and a potent anti-inflammatory agent, which is critical for managing viral infections that often trigger harmful hyper-inflammatory responses.<sup>[1][2]</sup> DAP has been shown to significantly

reduce the expression of pro-inflammatory cytokines and chemokines stimulated by viral infections.[\[1\]](#)[\[2\]](#)

## Antiviral Activity and Cytotoxicity

The efficacy and safety profile of 14-Deoxy-11,12-didehydroandrographolide have been quantified across various studies. The tables below summarize its antiviral activity against specific viruses and its cytotoxic effects on different cell lines.

Table 1: Antiviral Activity of 14-Deoxy-11,12-didehydroandrographolide (DAP)

Virus	Strain(s)	Cell Line	Efficacy		Reference
			Measureme nt	Result	
Influenza A	H5N1, H1N1, H3N2	A549, MDCK	Virus Titer Reduction	Potent anti-influenza activity observed	<a href="#">[1]</a>
HIV	Not Specified	Not Specified	EC <sub>50</sub>	56.8 µg/mL	<a href="#">[2]</a>
HSV-1	Not Specified	Vero	Cytopathic Effect (CPE) Reduction	Moderate activity in post-infection assays	<a href="#">[3]</a> <a href="#">[7]</a>

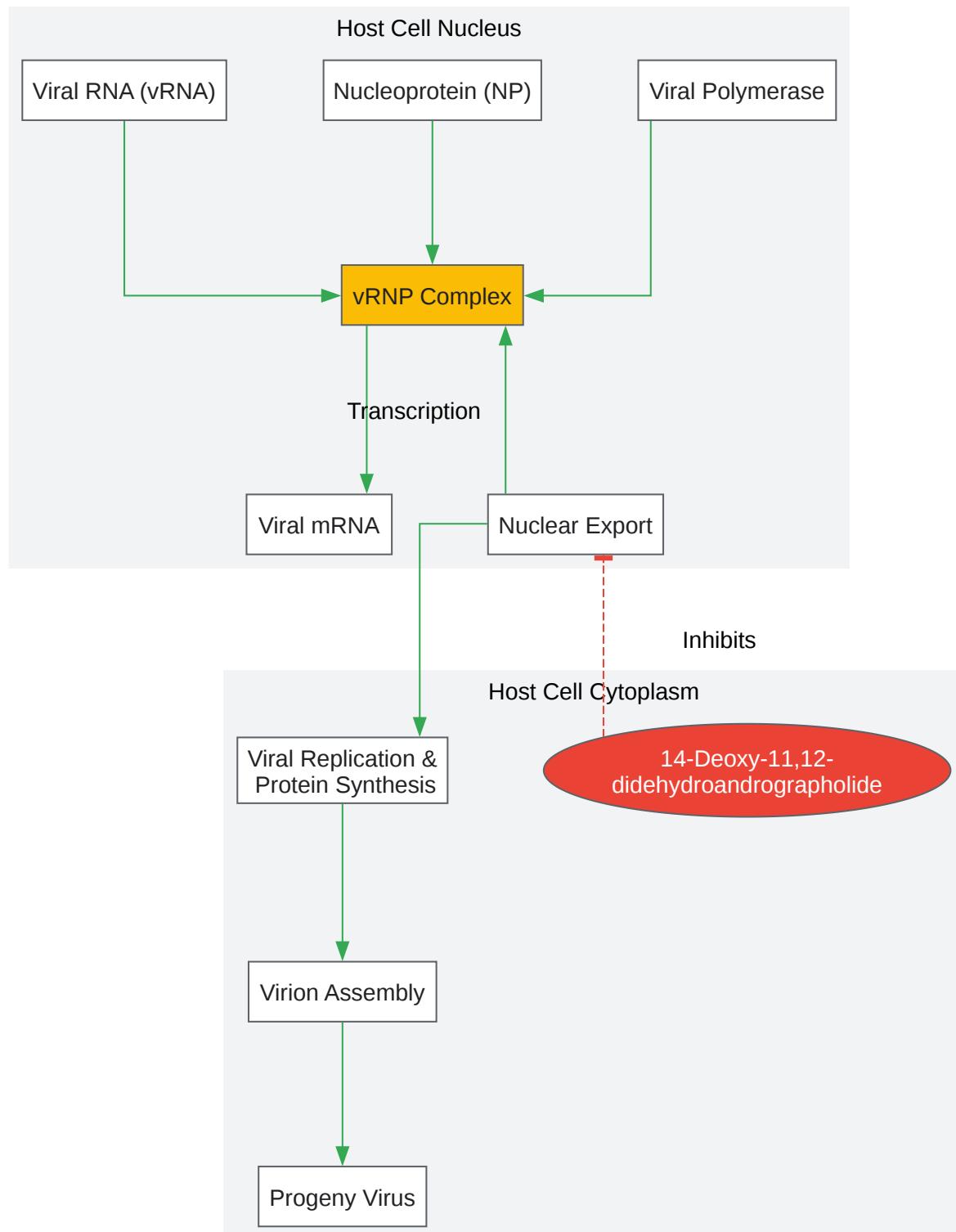
Table 2: Cytotoxicity of 14-Deoxy-11,12-didehydroandrographolide (DAP)

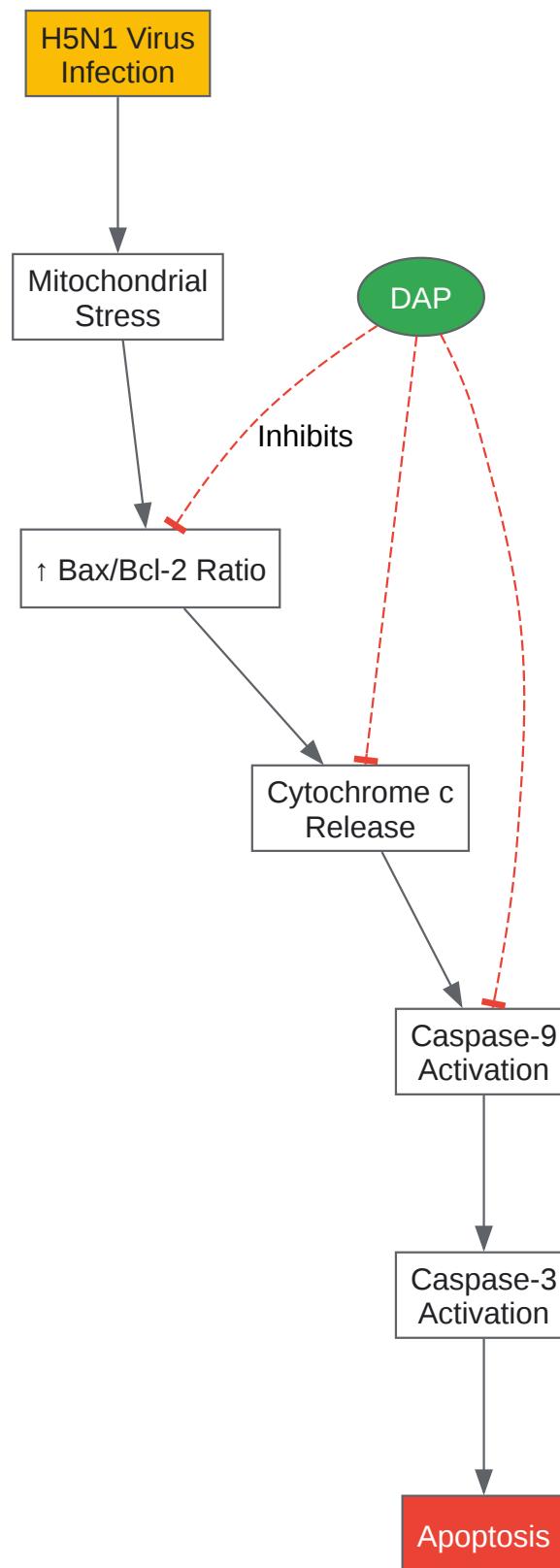
Cell Line	Assay Type	Cytotoxicity Measurement	Result	Reference
BMMC	Not Specified	CC <sub>50</sub>	> 30 µM	[8]
B16 (Murine Leukemia)	MTT Assay	IC <sub>50</sub>	25.17 µg/mL	[8]
U937 (Leukemic)	MTT Assay	IC <sub>50</sub>	13 µM	[9]
REH (Leukemic)	MTT Assay	IC <sub>50</sub>	27 µM	[9]
JURKAT (Leukemic)	MTT Assay	IC <sub>50</sub>	35 µM	[9]

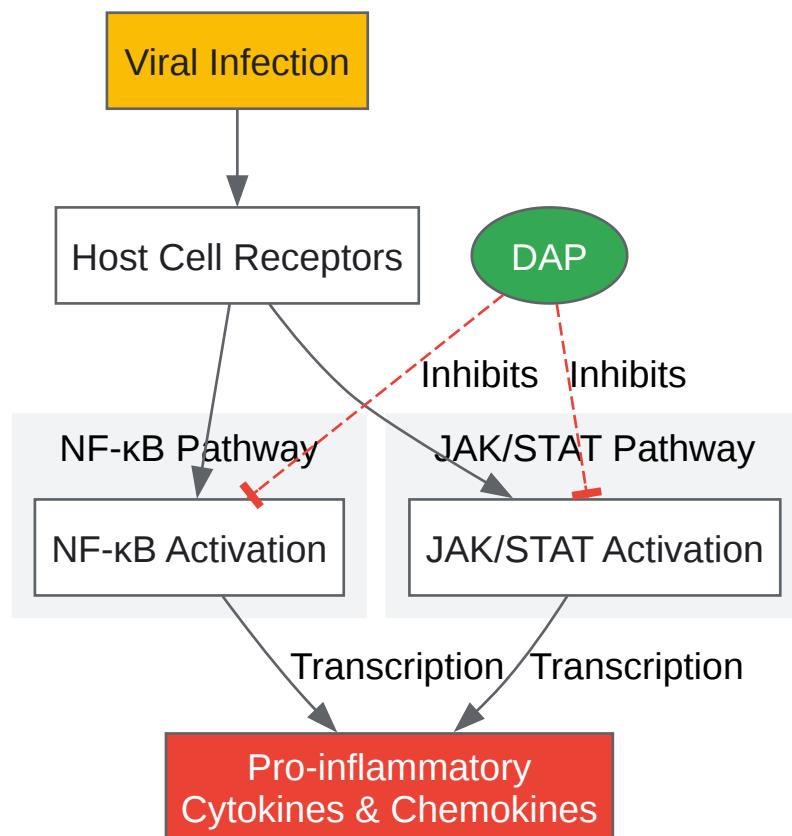
## Mechanisms of Antiviral Action & Signaling Pathways

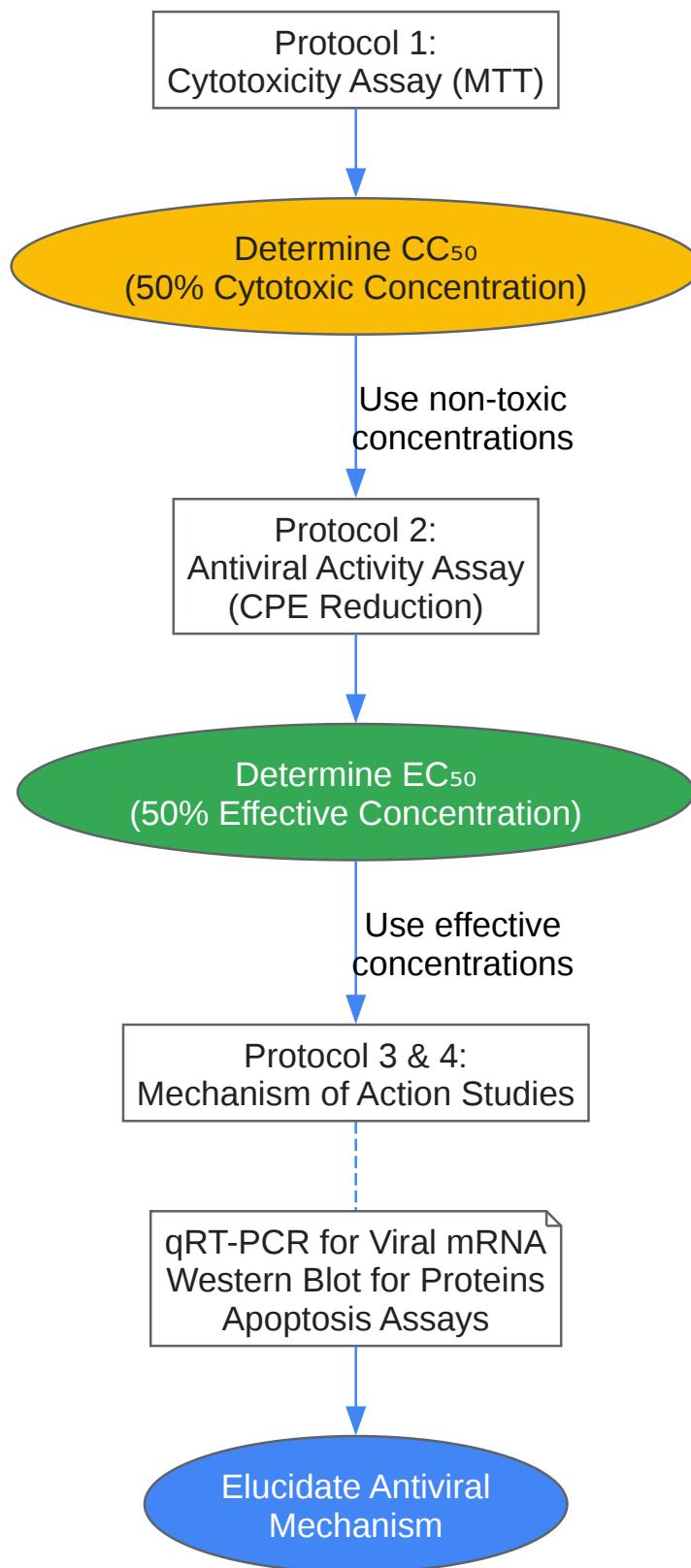
DAP employs several mechanisms to combat viral infections. These are visualized in the following signaling pathway diagrams.

1. Inhibition of Influenza A Virus Replication: DAP effectively inhibits the replication of various influenza A virus strains, including highly pathogenic H5N1.[1] A primary mechanism is the impairment of viral replication by reducing the production of viral nucleoprotein (NP) mRNA, NP protein, and non-structural protein 1 (NS1).[1][2] Furthermore, DAP restrains the nuclear export of viral ribonucleoprotein (vRNP) complexes, a critical step for the assembly of new virions.[1][2]







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